

ME-143 (CAS Number: 852536-39-1): A Technical Guide for Researchers

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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ME-143, also known as NV-143, is a second-generation, synthetic isoflavone derivative that has garnered significant interest in the field of oncology.[1] As a potent and specific inhibitor of the tumor-specific NADH oxidase (tNOX or ENOX2), **ME-143** represents a targeted approach to cancer therapy.[1] This technical guide provides a comprehensive overview of the known properties of **ME-143**, including its physicochemical characteristics, mechanism of action, preclinical data, and clinical development. Detailed experimental methodologies and visual representations of its signaling pathways are included to support further research and development efforts.

Physicochemical Properties

ME-143 is a white to off-white solid.[2] While a comprehensive public data sheet with experimentally determined physical constants is not readily available, the following table summarizes the known and predicted properties of **ME-143** and related isoflavones.

Property	Value/Description	Source
CAS Number	852536-39-1	[1]
Synonyms	NV-143	
Appearance	White to off-white solid	[2]
Molecular Formula	C21H18O4	MedChemExpress
Molecular Weight	334.37 g/mol	MedChemExpress
Solubility	DMSO: 100 mg/mL (299.07 mM) with ultrasonic and warming to 60°C. Hygroscopic DMSO can impact solubility.	MedChemExpress
	In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 5 mg/mL (14.95 mM).	MedChemExpress
	In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline): ≥ 5 mg/mL (14.95 mM).	MedChemExpress
	In a formulation of 10% DMSO and 90% Corn Oil: ≥ 5 mg/mL (14.95 mM).	MedChemExpress
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedChemExpress
Chemical Stability	Stable under recommended storage conditions.	

Mechanism of Action: Inhibition of tNOX (ENOX2)

ME-143's primary mechanism of action is the specific inhibition of ENOX2, a tumor-specific cell surface protein with both hydroquinone (NADH) oxidase and protein disulfide-thiol interchange activities.[2] ENOX2 is critical for the growth of cancer cells, and its inhibition leads to cell cycle arrest and apoptosis. **ME-143** has been shown to be a more potent inhibitor of tNOX than its first-generation predecessor, phenoxodiol.

Inhibition of NADH Oxidase Activity

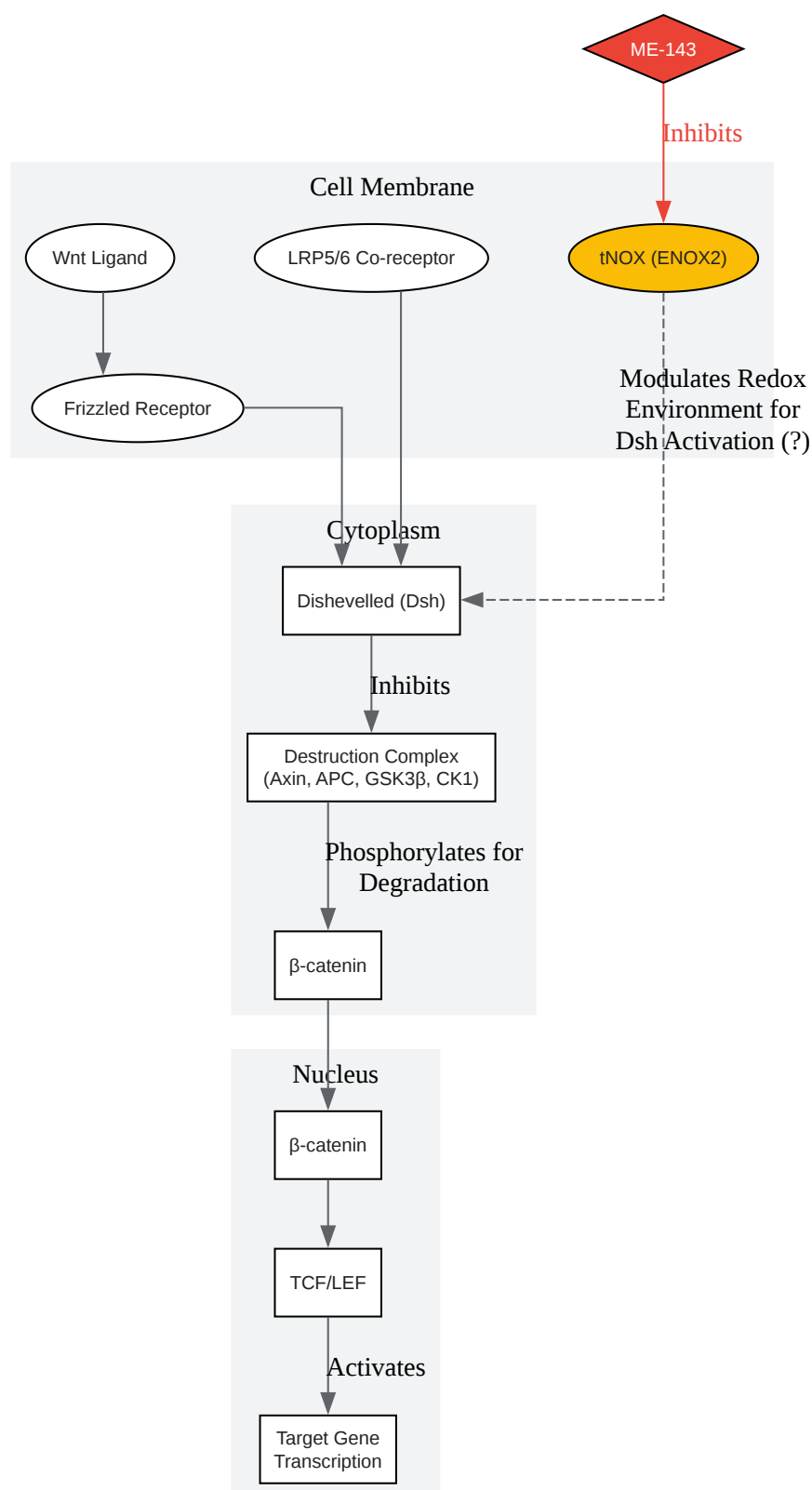
ME-143 rapidly blocks the NADH oxidase activity of ENOX2. This has been demonstrated in studies using recombinant ENOX2 and on the surface of HeLa cells. The EC50 for the inhibition of NADH oxidation by **ME-143** is approximately 50 nM.

Inhibition of Protein Disulfide-Thiol Interchange Activity

The protein disulfide-thiol interchange activity of ENOX2 is also inhibited by **ME-143**, with a similar EC50 of around 50 nM. This inhibition occurs progressively over a period of about 60 minutes, spanning three cycles of the enzyme's activity. The inhibition of this activity is correlated with the inhibition of cell enlargement, a necessary step for cell cycle progression.

Downstream Effects: Wnt/ β -catenin Pathway Inhibition

ME-143 has been shown to inhibit the WNT/ β -catenin signaling pathway in colorectal cancer cells.[1] While the precise molecular link between tNOX inhibition and the Wnt/ β -catenin pathway is still under investigation, it is hypothesized that the alteration of the cellular redox state due to tNOX inhibition may impact key components of the Wnt signaling cascade.



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Caption: Proposed mechanism of **ME-143** action on the Wnt/β-catenin pathway.

Preclinical and Clinical Data

In Vitro Efficacy

ME-143 has demonstrated broad activity against various cancer cell lines in vitro. In a study on the DLD1 colorectal cancer cell line, **ME-143** reduced cell proliferation by approximately 40% at a concentration of 3.125 μ M and was found to be more potent than genistein.

Cell Line	Assay	Endpoint	Result	Source
DLD1 (Colorectal Cancer)	Proliferation Assay	48 hours	~40% reduction at 3.125 μ M	MedChemExpress
Various Cancer Cell Lines	Growth Inhibition	Not specified	EC50 in the range of 20-50 nM	

Preclinical Toxicology

Detailed public reports on the preclinical toxicology of **ME-143** are limited. Standard preclinical toxicology studies for an investigational new drug typically include single and repeated dose toxicity studies in at least two animal species (one rodent, one non-rodent), safety pharmacology, genotoxicity, and reproductive toxicity studies. These studies are essential to determine the no-observed-adverse-effect level (NOAEL) and to inform the starting dose for human clinical trials.

Phase I Clinical Trial (NCT01401868)

A Phase I, open-label, dose-escalation study of **ME-143** was conducted in patients with refractory solid tumors.

- Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of intravenously administered **ME-143**.
- Design: A 3+3 dose escalation design was used, with cohorts receiving 2.5, 5, 10, and 20 mg/kg of **ME-143**.
- Key Findings:

- **ME-143** was generally well-tolerated.
- The MTD was defined as 20 mg/kg.
- The most common treatment-related adverse events were grade 1/2 nausea and fatigue.
- Stable disease was observed in one patient for over 15 weeks.
- Pharmacokinetic analysis revealed a half-life of approximately 5 hours.

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

This protocol is a general representation of how the anti-proliferative effects of **ME-143** could be assessed. Specific parameters would need to be optimized for each cell line.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **ME-143** in culture medium. Remove the overnight medium from the cells and add the **ME-143** dilutions. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment (MTT Assay Example):
 - Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
 - Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for a typical in vitro cell proliferation assay.

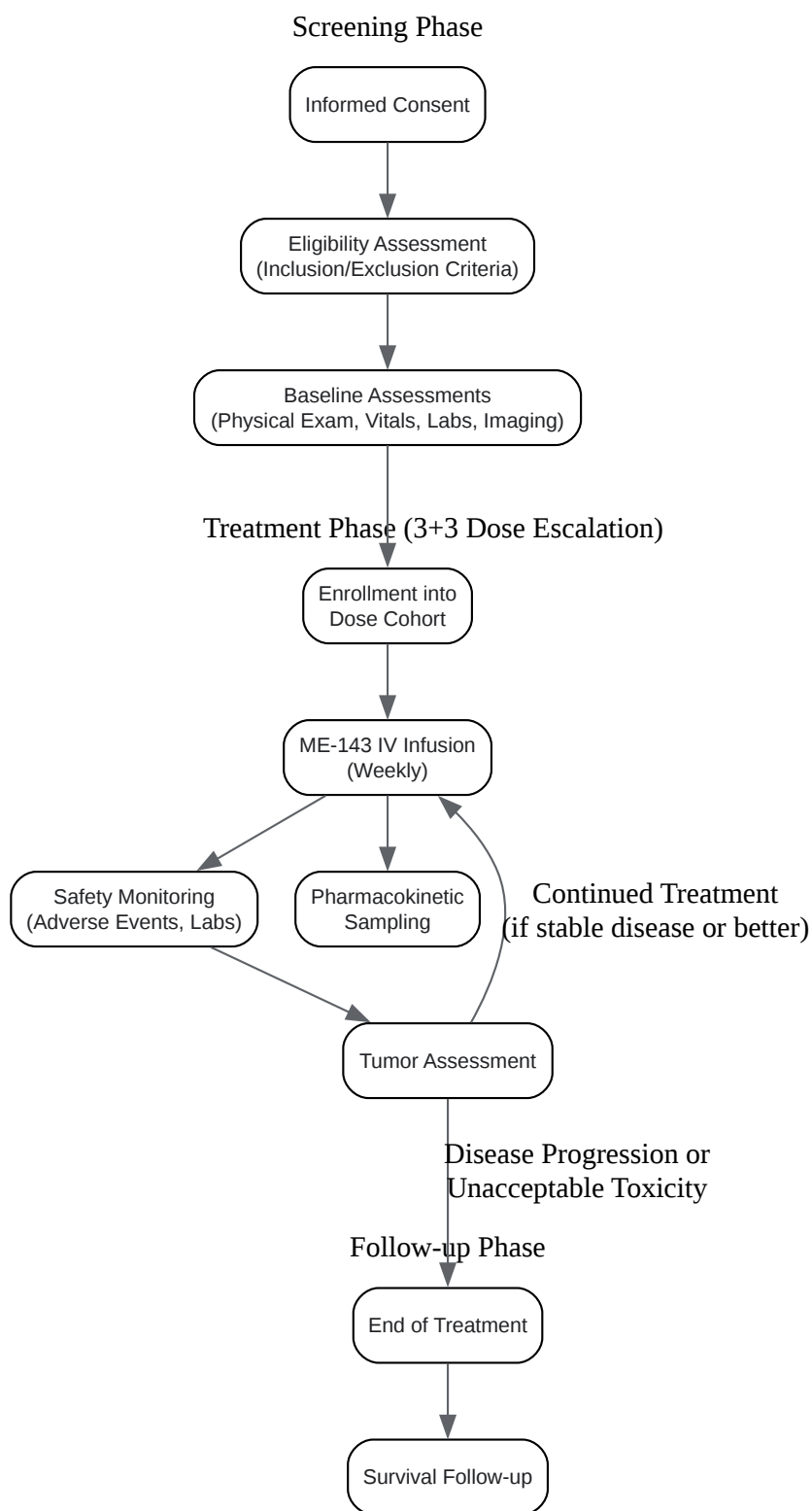
NADH Oxidase (tNOX) Inhibition Assay (Based on Published Methods)

This protocol is based on methodologies described in the literature for assessing tNOX inhibition.

- **Reaction Mixture Preparation:** In a cuvette, prepare a reaction mixture containing 25 mM Tris-MES buffer (pH 7.2), 1 mM KCN (to inhibit mitochondrial oxidases), and the source of tNOX (e.g., recombinant protein or cell lysate).
- **Compound Addition:** Add **ME-143** at various concentrations to the reaction mixture. Include a vehicle control.
- **Initiation of Reaction:** Initiate the reaction by adding NADH to a final concentration of 150 μ M.
- **Spectrophotometric Measurement:** Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of absorbance decrease.
- **Data Analysis:** Calculate the rate of NADH oxidation for each concentration of **ME-143** and determine the EC50 value.

Phase I Clinical Trial Workflow (NCT01401868)

The following diagram illustrates the general workflow for a patient participating in the Phase I clinical trial of **ME-143**.



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References

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- 2. ENOX2 Target for the Anticancer Isoflavone ME-143 - PMC [pmc.ncbi.nlm.nih.gov]
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